Cas no 1797329-48-6 (N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide)

N-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamino group and a methyl group, linked via a methylene bridge to a pyridine-4-carboxamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The dimethylamino group enhances solubility and reactivity, while the pyridine-carboxamide moiety offers potential for hydrogen bonding interactions, improving target binding affinity. Its well-defined synthetic pathway allows for high purity and scalability, supporting its use in drug discovery and material science applications. The compound's stability under standard conditions further ensures reliable handling and storage.
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide structure
1797329-48-6 structure
商品名:N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
CAS番号:1797329-48-6
MF:C14H17N5O
メガワット:271.317682027817
CID:5371946

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-4-carboxamide
    • N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
    • インチ: 1S/C14H17N5O/c1-10-8-13(19(2)3)18-12(17-10)9-16-14(20)11-4-6-15-7-5-11/h4-8H,9H2,1-3H3,(H,16,20)
    • InChIKey: WUTAPHBEYXQVKB-UHFFFAOYSA-N
    • ほほえんだ: C1N=CC=C(C(NCC2=NC(C)=CC(N(C)C)=N2)=O)C=1

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6438-1250-25mg
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
1797329-48-6
25mg
$163.5 2023-09-09
Life Chemicals
F6438-1250-5μmol
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
1797329-48-6
5μmol
$94.5 2023-09-09
Life Chemicals
F6438-1250-20mg
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
1797329-48-6
20mg
$148.5 2023-09-09
Life Chemicals
F6438-1250-1mg
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
1797329-48-6
1mg
$81.0 2023-09-09
Life Chemicals
F6438-1250-15mg
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
1797329-48-6
15mg
$133.5 2023-09-09
Life Chemicals
F6438-1250-30mg
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
1797329-48-6
30mg
$178.5 2023-09-09
Life Chemicals
F6438-1250-75mg
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
1797329-48-6
75mg
$312.0 2023-09-09
Life Chemicals
F6438-1250-10μmol
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
1797329-48-6
10μmol
$103.5 2023-09-09
Life Chemicals
F6438-1250-5mg
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
1797329-48-6
5mg
$103.5 2023-09-09
Life Chemicals
F6438-1250-40mg
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide
1797329-48-6
40mg
$210.0 2023-09-09

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide 関連文献

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamideに関する追加情報

Research Briefing on N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide (CAS: 1797329-48-6)

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide (CAS: 1797329-48-6) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrimidine-pyridine hybrid structure, has shown promising potential in targeting specific biological pathways, particularly in the context of kinase inhibition and cancer therapeutics. Recent studies have explored its synthesis, physicochemical properties, and biological activity, positioning it as a candidate for further preclinical development.

The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide involves a multi-step process, starting with the condensation of 4-(dimethylamino)-6-methylpyrimidin-2-amine with pyridine-4-carboxylic acid derivatives. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, enabling more robust pharmacological evaluations. The compound's molecular structure, featuring a dimethylamino group and a methyl substituent on the pyrimidine ring, contributes to its selective binding affinity for specific kinase targets.

In vitro studies have demonstrated that N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide exhibits potent inhibitory activity against a subset of protein kinases, including those implicated in oncogenic signaling pathways. For instance, it has shown nanomolar-range IC50 values against certain members of the cyclin-dependent kinase (CDK) family, which are critical regulators of cell cycle progression. These findings suggest its potential utility as a therapeutic agent in cancers characterized by dysregulated CDK activity.

Further investigations into the compound's mechanism of action have revealed its ability to induce cell cycle arrest and apoptosis in cancer cell lines. Transcriptomic and proteomic analyses have identified downstream effects on key signaling nodes, such as the RB-E2F pathway, which aligns with its CDK inhibitory profile. Additionally, the compound has displayed favorable pharmacokinetic properties in preliminary animal studies, including acceptable oral bioavailability and metabolic stability, supporting its candidacy for further development.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Recent structure-activity relationship (SAR) studies have focused on modifying the pyrimidine and pyridine moieties to enhance target specificity and reduce potential toxicity. Computational modeling and crystallographic studies have provided insights into the compound's binding mode, facilitating the design of next-generation analogs with improved therapeutic profiles.

In conclusion, N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}pyridine-4-carboxamide (CAS: 1797329-48-6) represents a promising scaffold for the development of novel kinase inhibitors. Its unique chemical structure, combined with demonstrated biological activity, positions it as a valuable tool for both basic research and translational applications. Future studies will likely focus on advancing this compound through preclinical pipelines, with the ultimate goal of evaluating its efficacy in clinical settings.

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